Lonfuranacid B
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Overview
Description
Lonfuranacid B is an organic compound with the molecular formula C₁₂H₂₀O₅ and a molecular weight of 244.287 g/mol . It is primarily used in scientific research related to life sciences . This compound is known for its potential biological activities and is often studied for its applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of Lonfuranacid B involves synthetic routes that typically include esterification reactions. One method involves the esterification of carabrol at the C-4 position with different carboxylic acids . The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Lonfuranacid B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Lonfuranacid B has several scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Medicine: It is investigated for its potential therapeutic applications, particularly in treating inflammatory conditions and certain types of cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Lonfuranacid B involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the release of nitric oxide in LPS-induced RAW264.7 cells, which suggests its potential anti-inflammatory activity . The exact molecular targets and pathways involved in its effects are still under investigation.
Comparison with Similar Compounds
Lonfuranacid B is similar to other carabranolides, which are esters of carabrol with different carboxylic acids . Some similar compounds include:
- Carabranolide A
- Carabranolide C
- Carabranolide D
These compounds share similar structural features but may differ in their biological activities and applications. This compound is unique due to its specific esterification pattern and potential biological activities.
Properties
IUPAC Name |
8-[(2R,3S)-3-hydroxy-5-oxooxolan-2-yl]octanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c13-9-8-12(16)17-10(9)6-4-2-1-3-5-7-11(14)15/h9-10,13H,1-8H2,(H,14,15)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTMWYOARXNAKD-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)CCCCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1=O)CCCCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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